
CID 15795163
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Induction of apoptosis in tumor cells by naturally occurring sulfur .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not well-documented. Typically, the industrial synthesis of similar compounds involves large-scale organic synthesis processes, which may include batch or continuous flow reactions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
The compound “CID 15795163” has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its role in inducing apoptosis in tumor cells, making it a valuable tool in cancer research.
Medicine: Its potential therapeutic applications in cancer treatment are being explored.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves the induction of apoptosis in tumor cells. This process is mediated through specific molecular targets and pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. The compound interacts with cellular components to trigger programmed cell death, which is a crucial mechanism in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “CID 15795163” include other sulfur-containing compounds that induce apoptosis, such as:
- Sulforaphane
- Allicin
- Diallyl trisulfide
Uniqueness
What sets “this compound” apart from these similar compounds is its specific molecular structure and the unique pathways it targets to induce apoptosis. While other sulfur-containing compounds also have apoptotic properties, “this compound” may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Propiedades
Fórmula molecular |
C21H21S3Si |
|---|---|
Peso molecular |
397.7 g/mol |
InChI |
InChI=1S/C21H21S3Si/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
NSUVDZLRYSOQCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S[Si](SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



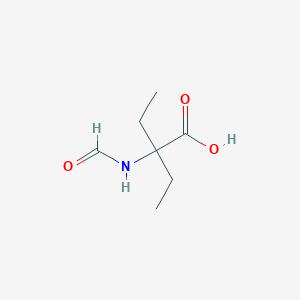


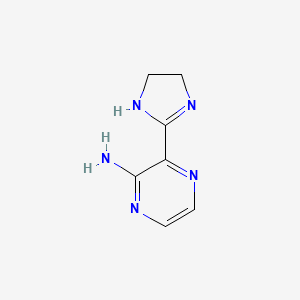
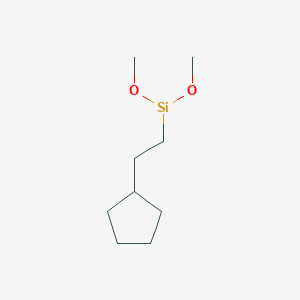
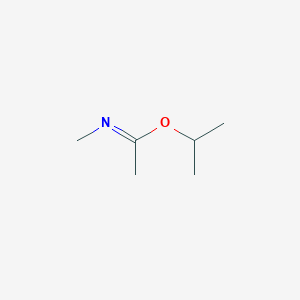
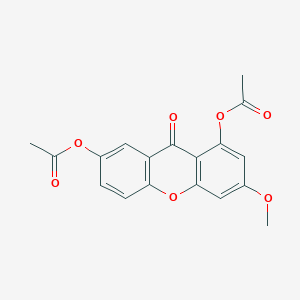

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
